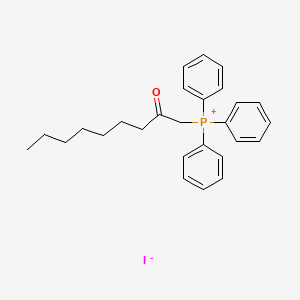
3-Diazonio-2,2,6,6-tetramethylhept-3-en-4-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Diazonio-2,2,6,6-tetramethylhept-3-en-4-olate is a chemical compound known for its unique structure and reactivity It is characterized by the presence of a diazonium group and a tetramethyl-substituted heptene backbone
Preparation Methods
The synthesis of 3-Diazonio-2,2,6,6-tetramethylhept-3-en-4-olate typically involves the diazotization of 2,2,6,6-tetramethylhept-3-en-4-one. The reaction conditions often include the use of nitrous acid or other diazotizing agents under acidic conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
3-Diazonio-2,2,6,6-tetramethylhept-3-en-4-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazonium group to an amine.
Substitution: The diazonium group can be substituted with other nucleophiles, leading to a variety of functionalized products.
Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and nucleophiles such as halides and amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Diazonio-2,2,6,6-tetramethylhept-3-en-4-olate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s reactivity makes it useful in labeling and modifying biomolecules.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Diazonio-2,2,6,6-tetramethylhept-3-en-4-olate involves the formation of reactive intermediates through the diazonium group. These intermediates can interact with various molecular targets, leading to the desired chemical transformations. The pathways involved often include nucleophilic substitution and electron transfer processes.
Comparison with Similar Compounds
3-Diazonio-2,2,6,6-tetramethylhept-3-en-4-olate can be compared with other diazonium compounds and tetramethyl-substituted alkenes. Similar compounds include:
2,2,6,6-Tetramethyl-3,5-heptanedione: Known for its use as a ligand in metal complexes.
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)iron(III): Used in the synthesis of thin films and ceramic materials.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and applications compared to other similar compounds.
Properties
CAS No. |
61350-02-5 |
|---|---|
Molecular Formula |
C11H20N2O |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
3-diazo-2,2,6,6-tetramethylheptan-4-one |
InChI |
InChI=1S/C11H20N2O/c1-10(2,3)7-8(14)9(13-12)11(4,5)6/h7H2,1-6H3 |
InChI Key |
SDFRLWBUGGEEKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(=O)C(=[N+]=[N-])C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(9H-Xanthen-9-YL)phenyl]-9H-xanthen-9-amine](/img/structure/B14583091.png)




![({[(4-Methoxyphenyl)methyl]amino}methylidene)propanedinitrile](/img/structure/B14583126.png)
![Benzamide, N-[3-(dimethylamino)propyl]-2-(2-phenylethyl)-](/img/structure/B14583127.png)

![2-[(Butylsulfanyl)methyl]-4-chloro-6-[(diethylamino)methyl]phenol](/img/structure/B14583137.png)
![3,6-Dimethyl[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14583147.png)
![6-(2-Chloroethoxy)bicyclo[3.1.0]hex-2-ene](/img/structure/B14583152.png)
silane](/img/structure/B14583153.png)
![1H-Pyrrolo[3,2-c]pyridine, 4-chloro-2,3,6-trimethyl-](/img/structure/B14583154.png)
![3-Oxa-1,7-diazabicyclo[4.3.1]decan-2-one, 7-ethyl-](/img/structure/B14583160.png)
